

ER-819762: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ER-819762

Cat. No.: B15581682

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Abstract

ER-819762 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). As a key mediator in inflammatory pathways, the EP4 receptor represents a significant therapeutic target for a range of pathologies, including autoimmune disorders and chronic inflammation. This document provides an in-depth technical overview of the molecular structure, properties, and mechanism of action of **ER-819762**. It includes detailed experimental protocols for key assays and visual representations of the associated signaling pathways to support further research and development efforts.

Molecular Structure and Properties

ER-819762 is a complex small molecule with the IUPAC name (5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][1]benzazepine-3,4'-piperidine]-1-one.[2] Its structure is characterized by a spiro-fused imidazobenzazepine and piperidine core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ER-819762** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C30H39N3O3	[2]
Molecular Weight	489.66 g/mol	[2]
Exact Mass	489.2991	[2]
IUPAC Name	(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][1]benzazepine-3,4'-piperidine]-1-one	[2]
InChI Key	JHKJPRFJRFDWPD-QFIPXVFZSA-N	[2]
CAS Number	1155773-15-1	[2]
Appearance	Solid	
Purity	≥98% (commonly available for research)	
Solubility	Soluble in DMSO	
Storage Conditions	Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C.	

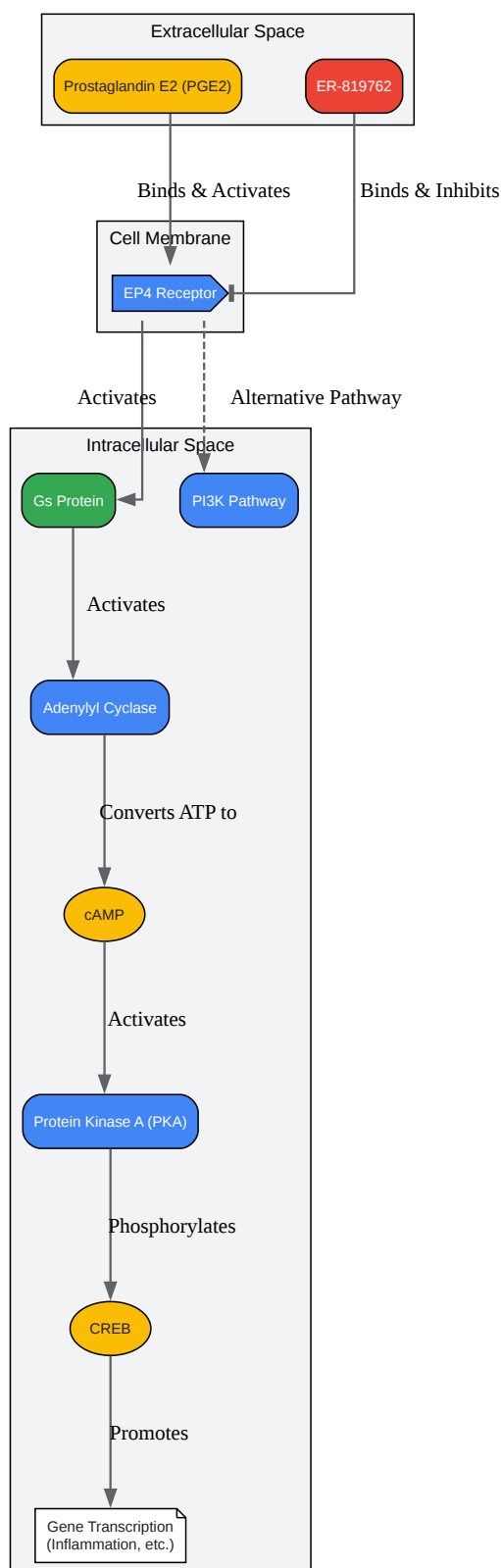
Biological Properties

ER-819762 is a selective antagonist of the human EP4 receptor with demonstrated activity both in vitro and in vivo.

Property	Value	Reference
Target	Prostaglandin E2 EP4 Receptor	[2]
In Vitro Activity (human EP4)	IC50: 59 ± 6 nmol·L ⁻¹ (cAMP-dependent reporter assay)	[2]
In Vivo Activity	Dose-dependent suppression of clinical signs of arthritis in a murine collagen-induced arthritis (CIA) model.	[2]

Mechanism of Action and Signaling Pathways

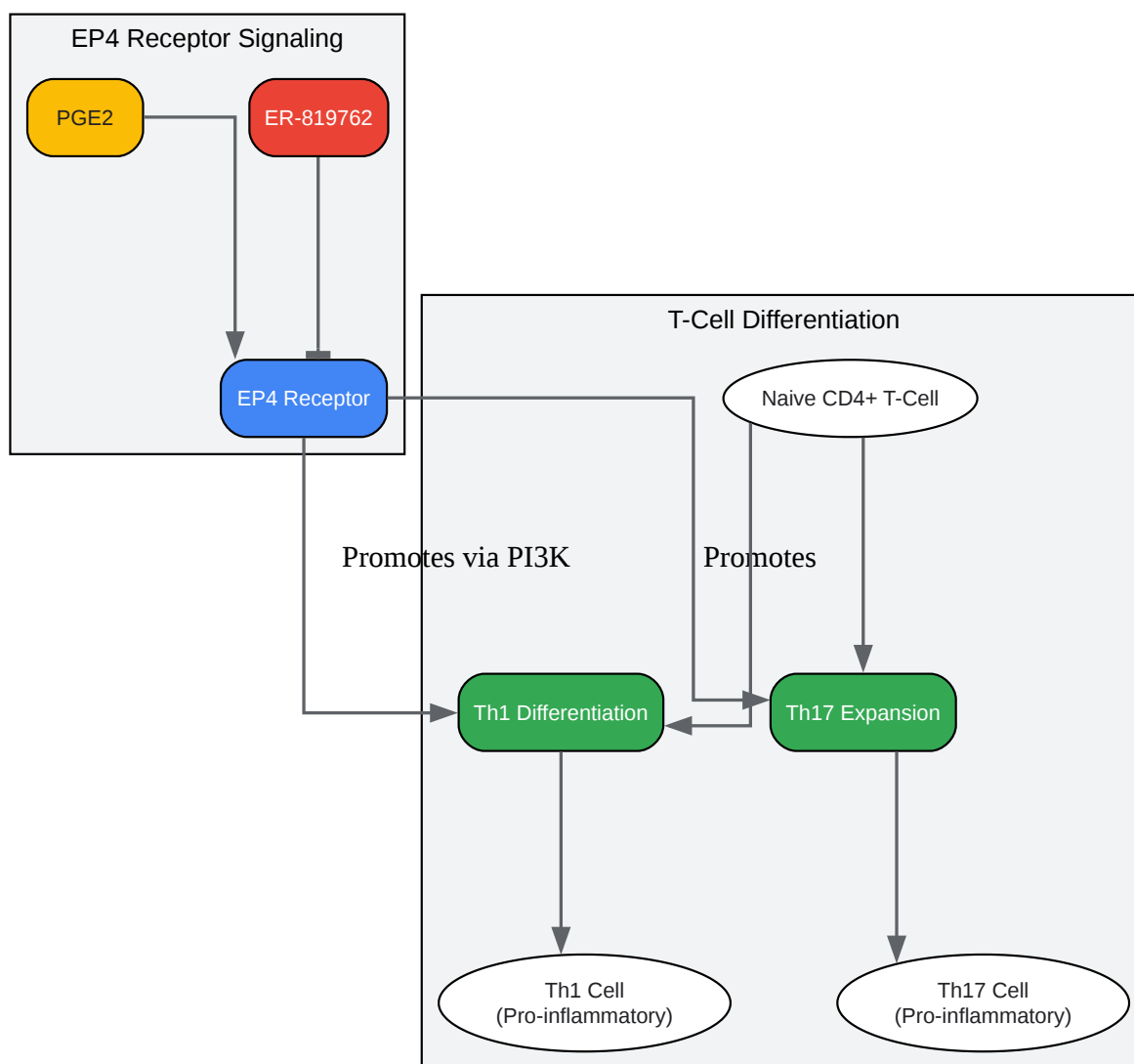
ER-819762 exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by EP4 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB.



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Figure 1: **ER-819762** Mechanism of Action on the EP4 Signaling Pathway.

Beyond the canonical Gs-cAMP pathway, the EP4 receptor has also been implicated in activating the Phosphatidylinositol 3-kinase (PI3K) pathway. By inhibiting the EP4 receptor, **ER-819762** can modulate the differentiation of T helper cells, specifically inhibiting Th1 differentiation and Th17 expansion, which are critical in the pathogenesis of autoimmune arthritis.



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Figure 2: Influence of **ER-819762** on Th1 and Th17 T-Cell Differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **ER-819762**.

In Vitro: cAMP-Dependent Reporter Assay

This protocol is designed to measure the antagonistic activity of **ER-819762** on the EP4 receptor by quantifying changes in intracellular cAMP levels.

Objective: To determine the IC₅₀ value of **ER-819762** against the human EP4 receptor.

Materials:

- HEK293 cells stably expressing the human EP4 receptor and a cAMP response element (CRE)-luciferase reporter construct.
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- **ER-819762** stock solution in DMSO.
- Prostaglandin E2 (PGE2) stock solution.
- Luciferase assay reagent (e.g., ONE-Glo™).
- 96-well white, clear-bottom cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Seed the HEK293-EP4-CRE-Luc cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **ER-819762** in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC₈₀).

- **Compound Addition:** Add the diluted **ER-819762** or vehicle (DMSO) to the respective wells and incubate for 30 minutes at 37°C.
- **Agonist Stimulation:** Add the PGE2 solution to all wells except for the negative control wells.
- **Incubation:** Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
- **Lysis and Luminescence Reading:** Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
- **Data Analysis:** Calculate the percent inhibition of the PGE2-induced luciferase signal for each concentration of **ER-819762**. Plot the percent inhibition against the log concentration of **ER-819762** and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo: Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of **ER-819762**.

Objective: To assess the in vivo anti-inflammatory and disease-modifying effects of **ER-819762** in a model of rheumatoid arthritis.

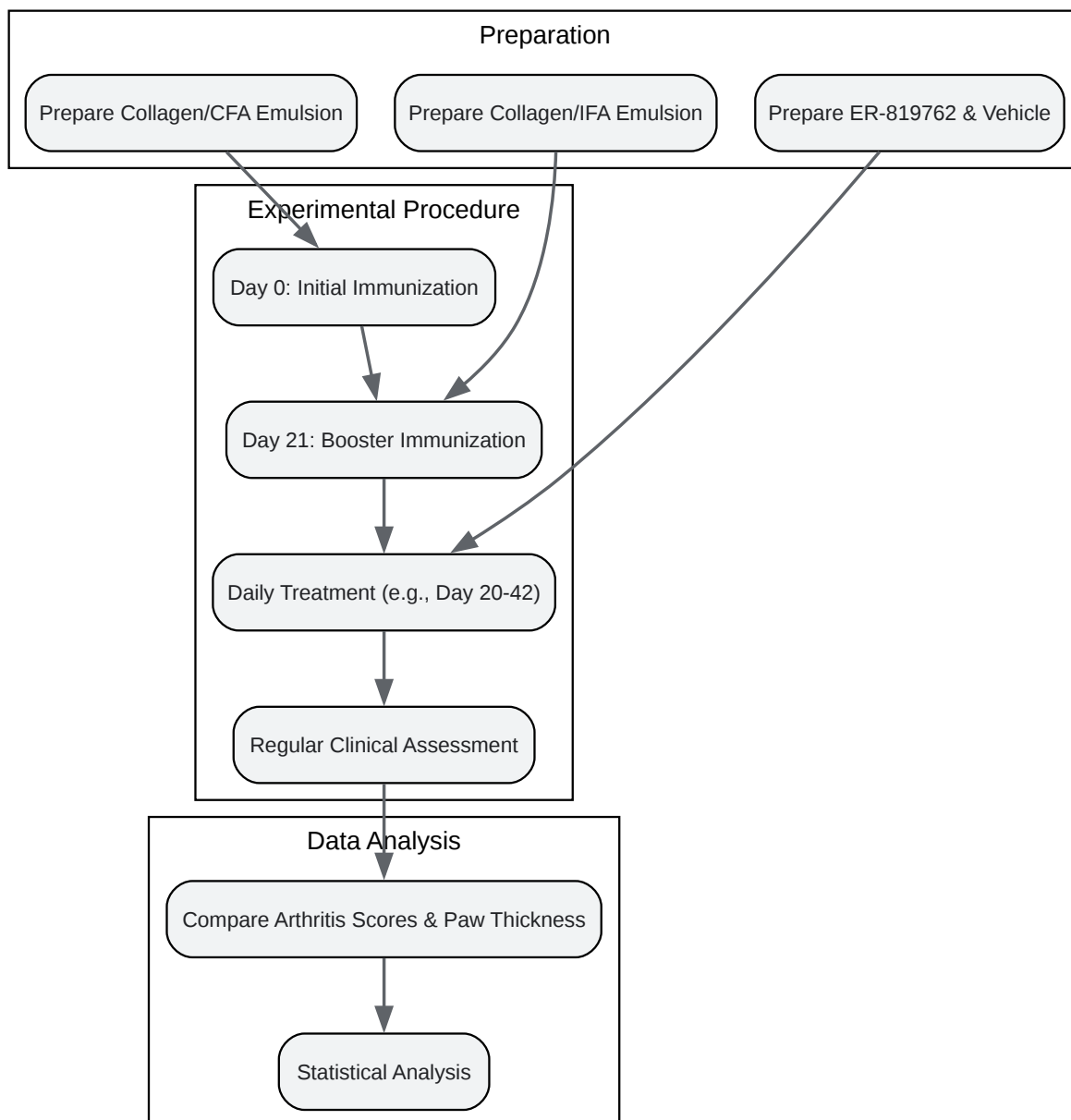
Materials:

- DBA/1 mice (male, 8-10 weeks old).
- Bovine type II collagen.
- Complete Freund's Adjuvant (CFA).
- Incomplete Freund's Adjuvant (IFA).
- **ER-819762** formulation for oral administration.
- Vehicle control.
- Syringes and needles for immunization and oral gavage.

- Calipers for paw thickness measurement.

Procedure:

- Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and administer a 100 μ L subcutaneous injection of the emulsion at the base of the tail.
- Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 μ L subcutaneous injection of the emulsion at a different site near the base of the tail.
- Treatment: Begin oral administration of **ER-819762** or vehicle daily, starting from a predetermined day post-initial immunization (e.g., day 20) and continuing for a specified duration (e.g., until day 42).
- Clinical Assessment: Monitor the mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
- Data Analysis: Compare the mean arthritis scores and paw thickness between the **ER-819762**-treated group and the vehicle-treated group over time. Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of the treatment effect.



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Figure 3: Experimental Workflow for the Murine Collagen-Induced Arthritis (CIA) Model.

Conclusion

ER-819762 is a valuable research tool for investigating the role of the EP4 receptor in health and disease. Its high selectivity and oral bioavailability make it a promising lead compound for the development of novel therapeutics for inflammatory conditions such as rheumatoid arthritis. The information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of **ER-819762**.

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References

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